Ethyl-hydroxybutyrate

Description

Historical Trajectories in the Study of Beta-Hydroxy Esters

The study of β-hydroxy esters, the chemical class to which ethyl-hydroxybutyrate belongs, has a rich history rooted in the development of fundamental organic reactions. A pivotal moment in this history was the discovery of the Reformatsky reaction in 1887 by Russian chemist Sergey Nikolaevich Reformatsky. byjus.comiitk.ac.innumberanalytics.com This reaction involves the condensation of an aldehyde or ketone with an α-halo ester in the presence of metallic zinc to form a β-hydroxy ester. byjus.comiitk.ac.innumberanalytics.comwikipedia.org

The key to the Reformatsky reaction is the in-situ formation of an organozinc reagent, often called a Reformatsky enolate. wikipedia.orglibretexts.org This reagent is generated through the oxidative addition of zinc into the carbon-halogen bond of the α-halo ester. byjus.comlibretexts.orgchemistnotes.com Unlike more reactive organometallic reagents such as Grignard or lithium enolates, the Reformatsky enolate is sufficiently mild that it does not react with the ester functionality, allowing for selective addition to the carbonyl compound. wikipedia.orglibretexts.org The reaction typically proceeds in solvents like benzene (B151609) or ether, and its success led to a reliable method for carbon-carbon bond formation, a crucial step in building more complex molecules. byjus.comnumberanalytics.com Over the years, the reaction has been refined using various forms of activated zinc and other metals like indium to improve yields and, in some cases, achieve enantioselectivity. byjus.comrsc.org This foundational work laid the groundwork for the synthesis and subsequent investigation of a wide array of β-hydroxy esters, including the now prominent this compound.

Multifaceted Research Significance of this compound

The significance of this compound in research is largely due to its status as a chiral building block. The two enantiomers, (R)-ethyl-3-hydroxybutyrate and (S)-ethyl-3-hydroxybutyrate, provide stereochemically defined starting points for the synthesis of complex, biologically active molecules. chemicalbook.comchemicalbook.comlookchem.com This stereospecificity is critical in pharmaceutical development, where the biological activity of a drug is often dependent on its specific three-dimensional structure.

The (R)-enantiomer is a versatile intermediate for producing various compounds, including β-lactamase inhibitors and other fine chemicals. researchgate.net The (S)-enantiomer is a key intermediate in the synthesis of vital pharmaceuticals like carbapenem (B1253116) antibiotics and certain insect pheromones. chemicalbook.comlookchem.comresearchgate.netamerigoscientific.com Beyond pharmaceuticals, this compound is utilized in the fragrance and flavor industries for its characteristic mild, fruity aroma. chemimpex.comchemicalbull.comsigmaaldrich.com It also serves as a monomer in polymer chemistry for the creation of biodegradable polyesters. mdpi.com The compound's role extends into biochemical research, where it is studied for its metabolic effects and potential therapeutic applications. chemimpex.commdpi.com

Below is a table detailing the general properties of this compound.

| Property | Value |

| Synonyms | Ethyl 3-hydroxybutanoate, DL-3-Hydroxybutyric acid ethyl ester |

| Molecular Formula | C6H12O3 |

| Molecular Weight | 132.16 g/mol chemimpex.com |

| Appearance | Colorless to almost colorless clear liquid chemicalbook.comchemimpex.com |

| Boiling Point | 170-182 °C lookchem.comchemimpex.com |

| Density | ~1.017 g/mL at 25 °C chemicalbook.comchemimpex.com |

| Refractive Index | ~1.420 chemimpex.com |

| CAS Number | 5405-41-4 (racemic mixture) chemimpex.com |

| 24915-95-5 ((R)-enantiomer) chemicalbook.com | |

| 56816-01-4 ((S)-enantiomer) chemicalbook.com |

Overview of Key Research Domains

Research involving this compound is active across several distinct scientific fields, driven by the compound's versatility.

Pharmaceutical Synthesis : Both enantiomers of this compound are highly valued precursors for pharmacologically important products. chemicalbull.comarchivemarketresearch.com For instance, ethyl (R)-4-cyano-3-hydroxybutyrate, derived from an this compound scaffold, is a key precursor for the side chain of atorvastatin (B1662188), a widely used cholesterol-lowering drug. rsc.org The (S)-enantiomer is used to prepare 3-(1′-hydroxyethyl)-2-azetidinones, which are core structures in carbapenem antibiotics. chemicalbook.comlookchem.com Furthermore, the (R)-enantiomer is a precursor for compounds like L-carnitine and (R)-4-amino-3-hydroxybutyric acid (GABOB). nih.govtandfonline.com

Biocatalysis and Asymmetric Synthesis : A significant area of research focuses on the environmentally benign and highly selective production of this compound enantiomers using biocatalysts. ucl.ac.uk Whole-cell systems, such as recombinant Escherichia coli and baker's yeast (Saccharomyces cerevisiae), are employed to asymmetrically reduce the prochiral substrate ethyl acetoacetate (B1235776) to either the (R)- or (S)-enantiomer with high enantiomeric excess. lookchem.comresearchgate.netnih.gov Isolated enzymes, particularly alcohol dehydrogenases (ADHs) and carbonyl reductases, are also extensively studied and engineered to improve catalytic efficiency, substrate tolerance, and stereoselectivity for industrial-scale production. nih.govacs.orgacs.orgacs.org

Polymer Chemistry : this compound serves as a monomer for the chemical synthesis of atactic poly-3-hydroxybutyrate (a-P3HB). mdpi.com P3HB is a biodegradable polyester, but its naturally produced (isotactic) form can be highly crystalline and brittle. researchgate.netmdpi.com By blending it with the amorphous, chemically synthesized a-P3HB, the material's crystallinity can be reduced, improving its processability and expanding its applications as a sustainable polymer. mdpi.com Research in this area explores different catalysts and reaction conditions for the self-polycondensation of racemic ethyl 3-hydroxybutyrate (B1226725). mdpi.comresearchgate.net

Biochemical and Metabolic Research : this compound is investigated for its role in metabolism, particularly as a ketone ester. mdpi.comenzymaster.de Studies have shown that upon administration, it can be hydrolyzed in the body to form 3-hydroxybutyrate (3-HB), a primary ketone body. mdpi.com This has led to research exploring its potential therapeutic effects, such as alleviating skeletal muscle wasting associated with cancer cachexia, by mimicking the metabolic state of a ketogenic diet. sigmaaldrich.commdpi.com

Pheromone Synthesis : The precise chiral structure of this compound makes it an ideal starting material for the synthesis of insect pheromones, which are often stereospecific. The (R)-enantiomer has been used as the chiral precursor in the multi-step synthesis of (R)-15-hexadecanolide, a sex pheromone component of the stink bug Piezodorus hybneri. nih.govtandfonline.com

The table below summarizes the primary research applications for the different forms of this compound.

| Form of this compound | Key Research Domain | Specific Application Examples |

| (R)-Ethyl-3-hydroxybutyrate | Pharmaceutical Synthesis | Precursor for L-carnitine, (R)-4-amino-3-hydroxybutyric acid (GABOB), β-lactamase inhibitors, atorvastatin intermediate. researchgate.netnih.govtandfonline.com |

| Pheromone Synthesis | Starting material for the sex pheromone of the stink bug (Piezodorus hybneri). nih.govtandfonline.com | |

| Biochemical Research | Used in dietary supplements and metabolic studies related to ketogenesis and energy. chemimpex.comenzymaster.de | |

| (S)-Ethyl-3-hydroxybutyrate | Pharmaceutical Synthesis | Chiral building block for carbapenem antibiotics and 3-(1′-hydroxyethyl)-2-azetidinones. chemicalbook.comlookchem.comamerigoscientific.com |

| Pheromone Synthesis | Intermediate for various insect pheromones. researchgate.net | |

| Racemic Ethyl-3-hydroxybutyrate | Polymer Chemistry | Monomer for the self-polycondensation synthesis of atactic poly-3-hydroxybutyrate (a-P3HB). mdpi.comresearchgate.net |

| Biocatalysis | Substrate for enzymatic resolution to produce enantiomerically pure (R)- and (S)- forms. researchgate.net |

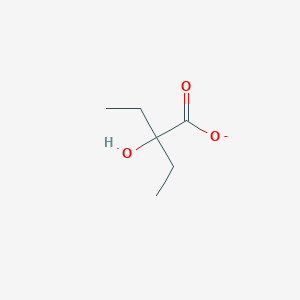

Structure

2D Structure

3D Structure

Propriétés

Formule moléculaire |

C6H11O3- |

|---|---|

Poids moléculaire |

131.15 g/mol |

Nom IUPAC |

2-ethyl-2-hydroxybutanoate |

InChI |

InChI=1S/C6H12O3/c1-3-6(9,4-2)5(7)8/h9H,3-4H2,1-2H3,(H,7,8)/p-1 |

Clé InChI |

LXVSANCQXSSLPA-UHFFFAOYSA-M |

SMILES canonique |

CCC(CC)(C(=O)[O-])O |

Origine du produit |

United States |

Advanced Synthetic Methodologies for Ethyl Hydroxybutyrate and Chiral Analogues

Chemical Synthesis Approaches

Chemical synthesis provides a foundational platform for the production of ethyl-hydroxybutyrate. These methods include direct esterification, stereoselective routes to obtain specific enantiomers, and the study of its cyclization to form lactones.

Esterification Reactions for this compound Production

The direct esterification of hydroxybutyric acid and the alcoholysis of its corresponding lactone are common methods for producing this compound.

One straightforward approach involves the acid-catalyzed reaction of a hydroxybutyric acid with ethanol (B145695). For instance, (S)-3-Hydroxybutyric acid can be dissolved in ethanol in the presence of a catalytic amount of sulfuric acid to yield (S)-ethyl-3-hydroxybutyrate. chemicalbook.com This reaction proceeds until equilibrium is reached, after which the product is isolated and purified. chemicalbook.com

Another widely used method is the acid-catalyzed alcoholysis of γ-butyrolactone. This reaction establishes an equilibrium between the lactone and the corresponding 4-hydroxybutyrate ester. acs.org The reaction of γ-butyrolactone with ethanol in the presence of an acid catalyst like sulfuric acid produces ethyl 4-hydroxybutyrate. acs.orgmdma.ch The relative rate of this reaction is influenced by the type of alcohol used, with primary alcohols like ethanol reacting faster than secondary alcohols. acs.org

| Method | Reactants | Catalyst | Product | Reference |

| Direct Esterification | (S)-3-Hydroxybutyric acid, Ethanol | Sulfuric acid | (S)-Ethyl-3-hydroxybutyrate | chemicalbook.com |

| Alcoholysis | γ-Butyrolactone, Ethanol | Acid catalyst | Ethyl 4-hydroxybutyrate | acs.orgmdma.ch |

Stereoselective Chemical Synthesis Routes for Enantiomers

The demand for enantiomerically pure forms of this compound, which are crucial chiral intermediates for pharmaceuticals, has driven the development of stereoselective synthesis routes. researchgate.netorgsyn.orglookchem.com

Asymmetric hydrogenation is a powerful technique for this purpose. The hydrogenation of ethyl acetoacetate (B1235776) using a chiral ruthenium-diphosphine catalyst, such as Ru-BINAP, can produce optically active ethyl 3-hydroxybutanoate with high enantiomeric excess. orgsyn.orgorgsyn.org Similarly, methyl acetoacetate can be hydrogenated using a Raney nickel catalyst modified with tartaric acid to yield methyl 3-hydroxybutanoate with significant enantiomeric excess. orgsyn.org

Another approach involves the diastereoselective reduction of a keto ester using a chiral auxiliary. For example, the reduction of ethyl acetoacetate can be achieved using sodium borohydride (B1222165) in the presence of L-(+)-tartaric acid to produce ethyl (R)-(-)-3-hydroxybutanoate. prepchem.com

Stereochemical inversion offers a route to one enantiomer from the other. A three-step method has been reported for the large-scale preparation of enantiomerically pure ethyl (S)-3-hydroxybutyrate starting from the commercially available biopolymer poly[(R)-hydroxybutyrate]. A key step in this process is the clean inversion of the stereochemistry of (R)-ethyl 3-hydroxybutyrate (B1226725) via its mesylate ester under neutral conditions, which avoids competing elimination reactions. researchgate.net

| Method | Substrate | Reagent/Catalyst | Product | Enantiomeric Excess (ee) | Reference |

| Asymmetric Hydrogenation | Ethyl acetoacetate | Ru-BINAP catalyst | (S)- or (R)-Ethyl 3-hydroxybutanoate | High | orgsyn.orgorgsyn.org |

| Diastereoselective Reduction | Ethyl acetoacetate | Sodium borohydride / L-(+)-tartaric acid | Ethyl (R)-(-)-3-hydroxybutanoate | 79% | prepchem.com |

| Stereochemical Inversion | (R)-Ethyl 3-hydroxybutyrate mesylate | Calcium carbonate in water | (S)-Ethyl 3-hydroxybutyrate | High | researchgate.net |

Intramolecular Cyclization and Lactone Formation from Hydroxybutyrate Esters

Hydroxybutyrate esters can undergo intramolecular cyclization to form stable five-membered ring lactones, a process known as lactonization. wikipedia.org Ethyl 4-hydroxybutyrate, for instance, can cyclize to form γ-butyrolactone (GBL). This reaction is typically catalyzed by acid or base. vaia.com When heated in the presence of a base like sodium acetate (B1210297), ethyl 4-hydroxybutyrate undergoes an intramolecular nucleophilic attack of the alkoxide ion on the ester carbonyl moiety, leading to the formation of γ-butyrolactone. vaia.comresearchgate.net This cyclization can also occur under neutral or alkaline aqueous conditions at physiological temperatures. researchgate.net The stability of γ-lactones is a driving force for this spontaneous cyclization of 4-hydroxy acids and their esters. wikipedia.org

Chemo-Enzymatic Synthesis Strategies

Chemo-enzymatic methods combine the advantages of chemical synthesis with the high selectivity and mild reaction conditions of enzymatic catalysis. These strategies are particularly effective for producing chiral compounds with high enantiomeric purity and yield. nih.gov

Hybrid Catalysis for Enhanced Enantiomeric Purity and Yield

Hybrid catalysis often employs enzymes for the key stereoselective step within a multi-step chemical process. Enzymatic kinetic resolution and asymmetric reduction are two prominent strategies.

Enzymatic kinetic resolution separates a racemic mixture by selectively catalyzing the reaction of one enantiomer, leaving the other unreacted. An efficient two-step process has been developed for the large-scale production of both (S)- and (R)-ethyl-3-hydroxybutyrate from a racemic mixture. nih.govtechnion.ac.il In the first step, immobilized Candida antarctica lipase (B570770) B (CALB) is used for the solvent-free acetylation of racemic ethyl-3-hydroxybutyrate with vinyl acetate, selectively producing (R)-ethyl-3-acetoxybutyrate and leaving behind optically enriched (S)-ethyl-3-hydroxybutyrate. nih.govtechnion.ac.il In the second step, the same enzyme is used for the alcoholysis of the (R)-enriched acetate to yield optically pure (R)-ethyl-3-hydroxybutyrate. nih.govtechnion.ac.il This process can achieve over 96% enantiomeric excess for both enantiomers. nih.govtechnion.ac.il Similarly, microbial esterases, such as PHE21 from Pseudomonas oryzihabitans, can be used to resolve racemic ethyl 3-hydroxybutyrate through direct hydrolysis, yielding ethyl (S)-3-hydroxybutyrate with high enantiomeric excess. researchgate.netresearchgate.net

Asymmetric bioreduction of prochiral ketones is another powerful chemo-enzymatic approach. Various microbial reductases, including alcohol dehydrogenases (ADHs) and carbonyl reductases, are used to convert ketoesters into chiral hydroxyesters with high stereoselectivity. acs.orgacs.org For example, ethyl (S)-4-chloro-3-hydroxybutyrate can be synthesized by the asymmetric reduction of ethyl 4-chloroacetoacetate using a novel ADH from Stenotrophomonas maltophilia. acs.orgacs.org To overcome cofactor limitations, these enzyme systems are often coupled with a cofactor regeneration system, such as using glucose dehydrogenase (GDH) to regenerate NADPH. mdpi.comnih.gov This whole-cell biocatalysis approach has been successfully applied to produce various chiral alcohols, including (R)-ethyl 4-chloro-3-hydroxybutyrate and (S)-ethyl-4-chloro-3-hydroxy butanoate, with excellent enantiopurity. nih.govresearchgate.net

| Strategy | Enzyme | Substrate | Product(s) | Key Feature | Reference |

| Kinetic Resolution | Candida antarctica lipase B (CALB) | Racemic ethyl-3-hydroxybutyrate | (S)-Ethyl-3-hydroxybutyrate & (R)-Ethyl-3-hydroxybutyrate | Two-step process (acetylation and alcoholysis) | nih.govtechnion.ac.il |

| Kinetic Resolution | Esterase PHE21 | Racemic ethyl 3-hydroxybutyrate | (S)-Ethyl 3-hydroxybutyrate | Direct hydrolysis | researchgate.net |

| Asymmetric Reduction | Alcohol Dehydrogenase (SmADH31) | Ethyl 4-chloroacetoacetate | (S)-Ethyl 4-chloro-3-hydroxybutyrate | High substrate tolerance | acs.orgacs.org |

| Asymmetric Reduction | Carbonyl Reductase (CgCR) & GDH | Ethyl 4-chloro-3-oxobutanoate | (R)-Ethyl 4-chloro-3-hydroxybutyrate | Cofactor regeneration system | mdpi.com |

Derivatization and Transformation of Precursor Molecules to Chiral Intermediates

The synthesis of complex chiral molecules like this compound analogues often involves the strategic derivatization and transformation of readily available precursor molecules.

A notable example is the synthesis of ethyl (R)-4-cyano-3-hydroxybutanoate, a key intermediate for cholesterol-lowering drugs. nih.gov One route starts with the inexpensive L-( - )-malic acid, which undergoes a series of chemical transformations including esterification, reduction, bromination, and cyanation to yield the target compound. researchgate.net

Another innovative chemo-enzymatic process begins with the reaction of epichlorohydrin (B41342) with cyanide to produce 3-hydroxyglutaronitrile. researchgate.net This symmetrical intermediate is then subjected to a desymmetrization reaction catalyzed by a nitrilase enzyme, which selectively hydrolyzes one of the two nitrile groups. This enzymatic step achieves high conversion and excellent enantiomeric excess. The resulting acid is then chemically esterified to give the final product, ethyl (R)-4-cyano-3-hydroxybutyrate. researchgate.netgoogle.com

Enzymes can also be used to create chiral epoxides from derivatized precursors. For instance, (S)-4-chloro-ethyl 3-hydroxybutanoate can be converted to an epoxide intermediate by a halohydrin dehalogenase. This chiral epoxide then undergoes a ring-opening reaction with cyanide to generate (R)-4-cyano-3-hydroxy ethyl butyrate. google.com

Furthermore, enzymatic resolution of precursor lactones provides a pathway to chiral hydroxy esters. Racemic β-butyrolactone can be resolved through enantioselective hydrolysis using immobilized Candida antarctica lipase-B (CAL-B). This yields (R)-β-butyrolactone and (S)-β-hydroxybutyric acid, which can then be easily converted into their respective ethyl esters, (R)-ethyl-3-hydroxybutyrate and (S)-ethyl-3-hydroxybutyrate. nih.govgoogle.com

Enzymatic and Whole-Cell Biotransformations

The stereoselective synthesis of this compound, a valuable chiral building block, is increasingly reliant on enzymatic and whole-cell biotransformations. These biocatalytic approaches offer significant advantages over traditional chemical methods, including high enantioselectivity, mild reaction conditions, and reduced environmental impact. This section explores the use of microbial cells and isolated enzymes for the asymmetric reduction of β-ketoesters to produce chiral this compound and its analogues.

Microbial Reduction of Beta-Ketoesters

Whole-cell biocatalysis leverages the metabolic machinery of microorganisms to perform desired chemical transformations. This approach is often cost-effective as it eliminates the need for enzyme purification.

Baker's yeast (Saccharomyces cerevisiae) is a widely used and extensively studied biocatalyst for the asymmetric reduction of prochiral ketones, including ethyl acetoacetate. researchgate.net The reduction is catalyzed by various oxidoreductases within the yeast cells, which typically utilize NADH or NADPH as cofactors. researchgate.net The stereochemical outcome of the reduction can be influenced by controlling reaction conditions. Generally, the reduction of ethyl acetoacetate by baker's yeast predominantly yields (S)-ethyl 3-hydroxybutanoate. rug.nl

The efficiency and stereoselectivity of yeast-mediated reductions are influenced by several factors, including the yeast strain, substrate concentration, reaction medium, and the presence of additives. For instance, "starving" the yeast in a 5% aqueous ethanol solution under aerobic conditions has been shown to activate enzymes that produce the (S)-enantiomer with high selectivity. rug.nl The reaction is typically performed at temperatures between 30-37°C using sucrose (B13894) or glucose as a hydrogen source, often resulting in high enantiomeric excess (ee > 90%). researchgate.net However, the process can be hindered by low volume yield and the generation of significant biomass, which complicates product isolation. researchgate.net To address these issues, immobilization techniques, such as entrapping yeast cells in calcium alginate, have been developed to facilitate catalyst separation and reuse. researchgate.net

Another yeast species, Kloeckera magna, has demonstrated effective NADPH-dependent reduction of ethyl acetoacetate, particularly in the presence of ethanol. rsc.orgresearchgate.net This system couples the reduction of the ketoester with the oxidation of ethanol to acetic acid, providing an efficient cofactor regeneration system. rsc.orgresearchgate.net A study evaluating 29 yeast strains found that 18 could effectively reduce ethyl acetoacetate in the presence of ethanol as well as glucose. rsc.org

| Organism | Substrate | Product | Enantiomeric Excess (ee) | Key Conditions |

| Saccharomyces cerevisiae | Ethyl acetoacetate | (S)-ethyl 3-hydroxybutanoate | 85% (can be >95% with optimization) | Sucrose as energy source, room temperature. rug.nl |

| Saccharomyces cerevisiae (starved) | Ethyl acetoacetate | (S)-ethyl 3-hydroxybutanoate | 94% | Pre-incubation in 5% ethanol, aerobic conditions. rug.nl |

| Kloeckera magna | Ethyl acetoacetate | (S)-ethyl 3-hydroxybutanoate | Not specified | NADPH-dependent, ethanol as co-substrate for cofactor regeneration. rsc.orgresearchgate.net |

Bacterial systems, both native and genetically engineered, offer a versatile platform for the bioreduction of β-ketoesters. Paracoccus denitrificans, for example, can asymmetrically reduce ethyl acetoacetate to (R)-ethyl 3-hydroxybutanoate. researchgate.net This reduction is notably induced by the addition of nitrate (B79036) under anaerobic conditions. researchgate.net Under optimal conditions, this process can yield the (R)-enantiomer with an optical purity of 98.9% ee. researchgate.net A fed-batch reaction strategy has been employed to mitigate substrate inhibition, leading to the production of 124 mM of (R)-ethyl 3-hydroxybutanoate with 88.7% ee over 104 hours. researchgate.net

Recombinant Escherichia coli has emerged as a powerful tool for producing chiral alcohols due to its well-understood genetics and ease of manipulation. By overexpressing specific reductase enzymes, E. coli can be engineered to produce either (S)- or (R)-enantiomers of hydroxyesters with high efficiency and stereoselectivity. For instance, recombinant E. coli expressing a carbonyl reductase from Candida magnoliae (CmCR) has been used for the efficient synthesis of (S)-ethyl 4-chloro-3-hydroxybutanoate from ethyl 4-chloro-3-oxobutanoate. nih.gov This system demonstrated high substrate tolerance, achieving over 99.0% yield and >99.9% ee even at a high substrate concentration of 3000 mM. nih.gov

| Organism | Substrate | Product | Enantiomeric Excess (ee) | Key Conditions |

| Paracoccus denitrificans | Ethyl acetoacetate | (R)-ethyl 3-hydroxybutanoate | 98.9% | Anaerobic, nitrate-induced. researchgate.net |

| Recombinant E. coli (expressing CmCR) | Ethyl 4-chloro-3-oxobutanoate | (S)-ethyl 4-chloro-3-hydroxybutanoate | >99.9% | High substrate concentration (3000 mM). nih.gov |

| Recombinant E. coli (expressing CgCR and GDH) | Ethyl 4-chloro-3-oxobutanoate | (R)-ethyl 4-chloro-3-hydroxybutyrate | ≥90% yield | Whole-cell system with internal cofactor regeneration. google.comacs.org |

Stereoselective Enzymatic Catalysis

The use of isolated enzymes offers greater control over reaction conditions and can lead to higher product purity compared to whole-cell systems.

Alcohol dehydrogenases (ADHs) are a class of enzymes that catalyze the reversible oxidation of alcohols to aldehydes or ketones. In the reverse direction, they are highly effective for the asymmetric reduction of prochiral ketones to chiral alcohols. Current time information in New York, NY, US. The stereoselectivity of ADHs can be either (R)- or (S)-specific, depending on the enzyme source. Current time information in New York, NY, US. For example, ADHs from the genus Lactobacillus have been found to be (R)-specific, while many others produce (S)-alcohols. Current time information in New York, NY, US.

The application of ADHs often requires a cofactor regeneration system, as the nicotinamide (B372718) cofactors (NADH or NADPH) are expensive. A common and economically feasible approach is to couple the ADH-catalyzed reduction with a second enzymatic reaction that regenerates the cofactor. Current time information in New York, NY, US. The formate (B1220265) dehydrogenase (FDH) system is frequently used for this purpose, where formate is oxidized to carbon dioxide, reducing NAD+ to NADH. Current time information in New York, NY, US.

A novel and robust thermophilic alcohol dehydrogenase from Thermus thermophilus (Tt27-HBDH) has been shown to be highly active and enantioselective for the reduction of ethyl acetoacetate, producing (S)-ethyl 3-hydroxybutyrate. figshare.com This enzyme exhibits a preference for NADH as a cofactor. figshare.com Another example is the (S)-1-phenylethanol dehydrogenase (PEDH) from the denitrifying bacterium Aromatoleum aromaticum, which has been successfully used for the asymmetric reduction of various β-keto esters. researchgate.netnih.gov This enzyme, heterologously expressed in E. coli, can be used as a whole-cell catalyst with isopropanol (B130326) serving as both the reaction solvent and the cosubstrate for NADH regeneration. researchgate.net

| Enzyme (Source) | Substrate | Product | Cofactor | Cofactor Regeneration | Enantiomeric Purity |

| Alcohol Dehydrogenase (Lactobacillus sp.) | β-ketoesters | (R)-alcohols | NAD(H) | Formate Dehydrogenase | High |

| Tt27-HBDH (Thermus thermophilus) | Ethyl acetoacetate | (S)-ethyl 3-hydroxybutyrate | NADH | Isopropyl alcohol | Fully enantioselective |

| PEDH (Aromatoleum aromaticum) | β-keto esters | (S)-alcohols | NADH | Isopropanol | Excellent |

Halohydrin dehalogenases (HHDHs) are versatile enzymes that catalyze the reversible dehalogenation of vicinal haloalcohols to form epoxides. Critically, in the reverse reaction, they can catalyze the ring-opening of epoxides with various nucleophiles, including cyanide, azide, and nitrite, allowing for the formation of new carbon-carbon or carbon-nitrogen bonds. This reactivity is particularly useful in the synthesis of chiral pharmaceutical intermediates.

A significant application of HHDHs is in the production of ethyl (R)-4-cyano-3-hydroxybutyrate, a key precursor for the cholesterol-lowering drug atorvastatin (B1662188). The synthesis starts with the (S)-selective reduction of ethyl 4-chloro-3-oxobutanoate to (S)-ethyl 4-chloro-3-hydroxybutanoate, often using a ketoreductase. Subsequently, an HHDH is employed to catalyze the conversion of (S)-ethyl 4-chloro-3-hydroxybutanoate into the corresponding (S)-epoxide intermediate. researchgate.net The same HHDH then facilitates the ring-opening of this epoxide with cyanide as a nucleophile, leading to the formation of ethyl (R)-4-cyano-3-hydroxybutyrate. researchgate.net This two-step, one-pot reaction cascade demonstrates the synthetic utility of HHDHs in creating complex chiral molecules.

A novel HHDH from Parvibaculum lavamentivorans DS-1 (HHDH-PL) has shown high activity towards (S)-ethyl 4-chloro-3-hydroxybutanoate. rsc.org Using a whole-cell catalysis approach, this enzyme achieved a 95% conversion and 85% yield in the synthesis of ethyl (R)-4-cyano-3-hydroxybutyrate from a high concentration (200 g/L) of the starting chloroalcohol. rsc.org This process highlights the potential for HHDHs in industrial-scale biocatalytic manufacturing.

| Enzyme (Source) | Substrate | Nucleophile | Product | Key Application |

| HHDH (Agrobacterium radiobacter AD1) | (S)-ethyl 4-chloro-3-hydroxybutanoate | Cyanide | Ethyl (R)-4-cyano-3-hydroxybutyrate | Synthesis of atorvastatin precursor. |

| HHDH-PL (Parvibaculum lavamentivorans DS-1) | (S)-ethyl 4-chloro-3-hydroxybutanoate | Cyanide | Ethyl (R)-4-cyano-3-hydroxybutyrate | High concentration synthesis (200 g/L). rsc.org |

Lipase-Catalyzed Reactions and Enantioselectivity (e.g., Candida antarctica lipase B)

Lipases are versatile enzymes that can catalyze esterification, transesterification, and hydrolysis reactions with high enantioselectivity. Among these, lipase B from Candida antarctica (CALB) has proven to be a particularly robust and highly selective biocatalyst for the synthesis of chiral esters. mdpi.com Immobilized CALB is frequently employed in industrial processes due to its enhanced stability and reusability. nih.govnih.gov

The enantioselectivity of CALB in the synthesis of this compound is influenced by several factors, including the acyl donor and the reaction medium. In a study on the acylation of racemic ethyl 3-hydroxybutanoate, isopropenyl acetate was identified as a highly effective acyl donor, leading to a high enantiomeric ratio (E-value) of 150. researchgate.net The E-value is a measure of the enzyme's ability to discriminate between the two enantiomers of a racemic substrate.

The choice of solvent also plays a crucial role, although solvent-free systems are often preferred to increase process throughput and reduce environmental impact. nih.govresearchgate.net Research has shown that the enantioselectivity of CALB can be slightly higher in certain organic solvents like tert-butyl methyl ether (TBME) compared to solvent-free conditions. researchgate.net

The structure of the substrate itself can impact the enzyme's selectivity. For instance, extending the alkyl chain of the butyric acid ester from ethyl to octyl has been shown to decrease the enantiomeric excess, whereas bulkier groups like benzyl (B1604629) or t-butyl can enhance the enantioselectivity of CALB. nih.gov

Table 1: Effect of Acyl Donor on CALB-Catalyzed Acylation of Racemic Ethyl 3-Hydroxybutanoate researchgate.net

| Acyl Donor | Time (h) | Conversion (%) | Enantiomeric Ratio (E) |

| Isopropenyl Acetate | 0.5 | 48 | 150 ± 4 |

| Vinyl Acetate | 0.5 | 44 | 65 ± 1 |

| Propionyl Vinyl Ether | 0.5 | 49 | 64 ± 4 |

| Trifluoroethyl Butyrate | 0.5 | 40 | 95 ± 1 |

Enzymatic Resolution of Racemic Mixtures

Enzymatic kinetic resolution is a widely used technique for the separation of enantiomers from a racemic mixture. This method relies on the stereoselective transformation of one enantiomer by an enzyme, leaving the other enantiomer unreacted. In the case of racemic this compound, CALB can be used to selectively acylate one enantiomer, allowing for the separation of the resulting ester from the unreacted alcohol.

An efficient two-step enzymatic process has been developed for the large-scale production of both (S)- and (R)-ethyl-3-hydroxybutyrate. nih.gov In the first step, racemic ethyl-3-hydroxybutyrate is subjected to a solvent-free acetylation using vinyl acetate as the acyl donor, catalyzed by immobilized CALB. The enzyme selectively acetylates the (R)-enantiomer, yielding (R)-ethyl-3-acetoxybutyrate and leaving behind the unreacted (S)-ethyl-3-hydroxybutyrate with high enantiomeric excess (>96%). nih.govresearchgate.net

In the second step, the (R)-enriched ethyl-3-acetoxybutyrate undergoes alcoholysis with ethanol, again catalyzed by CALB, to produce optically pure (R)-ethyl-3-hydroxybutyrate. nih.gov This two-step process allows for the production of both enantiomers with high chemical purity (99%) and a total process yield of 73%. nih.gov

Table 2: Two-Step Enzymatic Resolution of Racemic Ethyl-3-hydroxybutyrate nih.gov

| Step | Reaction | Catalyst | Substrate | Product 1 | Product 2 | Enantiomeric Excess (ee) |

| 1 | Acetylation | Immobilized CALB | Racemic Ethyl-3-hydroxybutyrate | (S)-Ethyl-3-hydroxybutyrate | (R)-Ethyl-3-acetoxybutyrate | >96% for (S)-enantiomer |

| 2 | Alcoholysis | Immobilized CALB | (R)-Ethyl-3-acetoxybutyrate | (R)-Ethyl-3-hydroxybutyrate | - | >96% for (R)-enantiomer |

Biochemical and Metabolic Pathways of Hydroxybutyrate Esters Excluding Human Physiology

Biosynthesis and Metabolism in Microbial Systems

Microorganisms utilize 3-hydroxybutyrate (B1226725) as a key intermediate in various metabolic pathways, most notably as a precursor for the synthesis of bioplastics. The enzymatic machinery for its production is well-characterized in many bacterial species.

Role as Substrate for Polyhydroxyalkanoate (PHA) Biosynthesis (e.g., Poly-3-hydroxybutyrate)

In numerous bacteria, 3-hydroxybutyrate, in its activated form of (R)-3-hydroxybutyryl-CoA, serves as the monomeric building block for the synthesis of polyhydroxyalkanoates (PHAs). mdpi.com PHAs are a class of biodegradable polyesters that accumulate as intracellular granules, acting as carbon and energy storage materials for the cell. mdpi.com The most common and well-studied type of PHA is poly-3-hydroxybutyrate (P3HB or PHB).

The biosynthesis of PHB is a strategic survival mechanism employed by bacteria under conditions of metabolic stress, such as a limitation of essential nutrients like nitrogen or phosphorus in the presence of an abundant carbon source. frontiersin.org The process involves the enzymatic polymerization of (R)-3-hydroxybutyryl-CoA monomers. This pathway allows the cell to store excess carbon in a form that can be mobilized later when environmental conditions improve. mdpi.com

Enzymatic Machinery for 3-Hydroxybutyrate Synthesis in Bacteria (e.g., Beta-Ketothiolase, Acetoacetyl-CoA Reductase)

The primary metabolic route for the synthesis of the (R)-3-hydroxybutyryl-CoA precursor in bacteria involves a sequence of three core enzymatic reactions. researchgate.net This pathway typically starts from acetyl-CoA, a central molecule in cellular metabolism.

The key enzymes and steps are:

Beta-Ketothiolase (PhaA) : This enzyme initiates the pathway by catalyzing the Claisen condensation of two acetyl-CoA molecules to form one molecule of acetoacetyl-CoA. mdpi.comresearchgate.net

Acetoacetyl-CoA Reductase (PhaB) : The acetoacetyl-CoA molecule is then reduced to the stereospecific (R)-3-hydroxybutyryl-CoA. This reaction is catalyzed by an NADPH-dependent acetoacetyl-CoA reductase. researchgate.net

PHA Synthase (PhaC) : Finally, PHA synthase polymerizes the (R)-3-hydroxybutyryl-CoA monomers into the long-chain PHB polymer, releasing Coenzyme A in the process. mdpi.comethz.ch

This three-step pathway is the most common and well-characterized route for PHB production in a wide range of bacteria. researchgate.netnih.gov

| Enzyme | Gene | Reaction Catalyzed | Substrate(s) | Product |

|---|---|---|---|---|

| Beta-Ketothiolase | phaA | Condensation | 2x Acetyl-CoA | Acetoacetyl-CoA |

| Acetoacetyl-CoA Reductase | phaB | Reduction | Acetoacetyl-CoA | (R)-3-Hydroxybutyryl-CoA |

| PHA Synthase | phaC | Polymerization | (R)-3-Hydroxybutyryl-CoA | Poly-3-hydroxybutyrate (PHB) |

Detection and Biotransformation in Specific Microorganisms (e.g., Aeromonas veronii, acetic acid bacteria)

Ethyl 3-hydroxybutyrate can be produced through the microbial biotransformation of related precursor compounds. Various microorganisms, including yeasts and bacteria, possess reductase enzymes capable of asymmetrically reducing ethyl acetoacetate (B1235776) to produce optically pure ethyl 3-hydroxybutyrate.

For instance, the yeast Saccharomyces cerevisiae is widely used in whole-cell biotransformation processes to convert ethyl acetoacetate into (S)-ethyl 3-hydroxybutyrate. aidic.itethz.ch This process is driven by carbonyl reductase enzymes within the yeast cells. aidic.it Similarly, the fungus Geotrichum candidum can be used for the microbial reduction of ethyl acetoacetate to yield the (R)-enantiomer. researchgate.net

Among bacteria, species of Acetobacter have demonstrated the ability to perform the anti-Prelog stereoselective reduction of ethyl acetoacetate, yielding ethyl (R)-3-hydroxybutyrate. researchgate.net The bacterium Paracoccus denitrificans can also facilitate the asymmetric reduction of ethyl acetoacetate to produce ethyl (R)-3-hydroxybutyrate with high optical purity. nih.gov These biotransformation capabilities highlight the diverse metabolic potential of microorganisms to synthesize specific chiral esters.

Occurrence and Metabolic Context in Non-Human Eukaryotic Systems

Ethyl 3-hydroxybutyrate is not exclusively a product of microbial metabolism; it is also found naturally in a variety of eukaryotic organisms, including plants and insects, where it functions as a volatile flavor compound or a semiochemical.

Presence in Plant Species (e.g., Camellia sinensis, Opuntia ficus-indica)

Ethyl 3-hydroxybutyrate has been identified as a natural constituent in several plant species. It is listed as a compound found in Camellia sinensis, the plant whose leaves are used to produce tea. pherobase.com It has also been detected in the prickly pear cactus, Opuntia ficus-indica. pherobase.com In these contexts, it likely contributes to the complex profile of volatile organic compounds that constitute the plant's aroma and flavor.

| Scientific Name | Common Name | Reference |

|---|---|---|

| Camellia sinensis | Tea Plant | pherobase.com |

| Opuntia ficus-indica | Prickly Pear | pherobase.com |

Identification as Volatile Compounds in Natural Products (e.g., wine, insect pheromones)

Research on its presence in wine has revealed details about its concentration and stereochemistry. A study of 87 commercial wines found that levels of ethyl 3-hydroxybutyrate were generally higher in red wines than in white wines of the same age. nih.gov The average total concentration in red wine was approximately 450 µg/L, with an average S/R enantiomeric ratio of about 75:25. nih.govacs.org Although its concentration is typically below its individual olfactory threshold, sensory analysis has shown that it can act as an enhancer of fruity aromas, contributing to red-berry and fresh-fruit sensory descriptors. nih.govacs.org

Beyond its role in food and beverage chemistry, ethyl 3-hydroxybutyrate also functions in chemical communication among insects. It has been identified as a fragrance component in the confused flour beetle, Tribolium castaneum. medchemexpress.com Furthermore, it has been shown to act as an olfactory repellent in certain species of fruit flies, such as Drosophila melanogaster, demonstrating its role as a semiochemical that can modulate insect behavior. ebi.ac.uk

| Wine Type | Average Concentration (µg/L) | Average S/R Enantiomeric Ratio |

|---|---|---|

| Red Wine | ~450 (± 150) | ~75:25 (± 13) |

Data sourced from a study of 87 commercial wines. nih.govacs.org

Molecular Mechanisms of Action and Regulation at Cellular Level (Non-Clinical)

Biochemical Signaling Properties of Related Hydroxybutyrates

While research directly investigating the biochemical signaling properties of ethyl-hydroxybutyrate at the cellular level is limited, significant insights can be drawn from the extensively studied actions of its core functional component, β-hydroxybutyrate (BHB). BHB, a ketone body, is not merely an energy substrate but also functions as a signaling molecule with diverse effects on gene expression, inflammation, and cellular metabolism. nih.govresearchgate.net

One of the primary signaling mechanisms of BHB involves the inhibition of class I histone deacetylases (HDACs). nih.govresearchgate.net This inhibition leads to an increase in histone acetylation, an epigenetic modification that generally results in a more open chromatin structure, thereby influencing the transcription of various genes. nih.govwestminster.ac.uk This mechanism has been shown to upregulate the expression of genes involved in antioxidant responses and metabolic regulation. westminster.ac.uk

BHB also exerts signaling effects through interactions with specific cell surface G-protein-coupled receptors (GPCRs), namely HCAR2 (hydroxycarboxylic acid receptor 2) and FFAR3 (free fatty acid receptor 3). nih.govresearchgate.net Activation of these receptors can modulate intracellular signaling cascades, influencing processes such as lipolysis and inflammatory responses. researchgate.net For instance, the interaction of BHB with HCAR2 has been linked to the attenuation of inflammatory pathways. westminster.ac.uk

Furthermore, BHB can indirectly influence cellular signaling through its metabolism. The catabolism of BHB increases the intracellular pool of acetyl-CoA, a critical molecule in cellular metabolism and a substrate for protein acetylation, a post-translational modification that can alter protein function. nih.gov Additionally, the conversion of BHB to acetoacetate and subsequently to acetyl-CoA impacts the cellular NAD+/NADH ratio, which is a crucial determinant of the activity of various enzymes, including sirtuins, a class of signaling proteins involved in metabolic regulation and stress responses. westminster.ac.uknih.gov There is also evidence to suggest that BHB can modulate the activity of ion channels, such as potassium channels, which play a role in cellular excitability and inflammatory processes. nih.gov

It is important to note that the signaling activities of BHB can be stereospecific. Both R-BHB and S-BHB enantiomers may be present and active, though their efficacy can differ depending on the specific target, such as in the activation of the NLRP3 inflammasome or interaction with HCAR2. nih.gov

Table 1: Summary of Biochemical Signaling Properties of β-hydroxybutyrate (BHB)

| Signaling Mechanism | Target | Cellular Outcome |

|---|---|---|

| HDAC Inhibition | Class I HDACs | Increased histone acetylation, altered gene expression |

| Receptor Activation | HCAR2, FFAR3 | Modulation of intracellular signaling, anti-inflammatory effects |

| Metabolic Intermediates | Increased Acetyl-CoA | Substrate for protein acetylation |

| Cofactor Regulation | Altered NAD+/NADH ratio | Modulation of sirtuin activity |

| Ion Channel Modulation | Potassium channels | Regulation of cellular excitability and inflammation |

Enzymatic Conversions and Metabolic Intermediates

The metabolism of this compound is primarily characterized by its enzymatic conversion to 3-hydroxybutyrate (3-HB) and ethanol (B145695). This hydrolysis is a key step that releases the biologically active 3-HB molecule. nih.gov Studies have demonstrated that administration of ethyl 3-hydroxybutyrate leads to a significant increase in the levels of 3-HB in both serum and tissues. nih.gov

The enzymatic processes involving this compound are often studied in the context of biocatalysis for the production of its chiral enantiomers, (R)- and (S)-ethyl-3-hydroxybutyrate, which are valuable intermediates in the pharmaceutical industry. researchgate.net These enzymatic reactions highlight the types of enzymes that can act on this ester.

Lipases, particularly Candida antarctica lipase (B570770) B (CALB), are frequently employed for the transesterification and alcoholysis of this compound. researchgate.netmdpi.com For example, CALB can be used in the kinetic resolution of racemic ethyl 3-hydroxybutyrate through acetylation or alcoholysis, selectively reacting with one enantiomer to allow for the separation of both (R)- and (S)- forms. researchgate.netmdpi.com

Esterases are another class of enzymes capable of hydrolyzing this compound. researchgate.net The hydrolysis of the ethyl ester bond by esterases yields 3-hydroxybutyric acid and ethanol. ebi.ac.uk This process is fundamental to the metabolic fate of this compound in biological systems.

Oxidoreductases, such as carbonyl reductases, are involved in the synthesis of this compound from its corresponding keto ester, ethyl acetoacetate. researchgate.netresearchgate.net These enzymes, often requiring cofactors like NADPH, catalyze the stereoselective reduction of the ketone group to a hydroxyl group, leading to the formation of either (R)- or (S)-ethyl-3-hydroxybutyrate. researchgate.netnih.gov While this is a synthetic route, it demonstrates the enzymatic recognition of the molecular structure.

The primary metabolic intermediate of this compound is 3-hydroxybutyrate (or its conjugate base, 3-hydroxybutyric acid). nih.gov Following its formation, 3-hydroxybutyrate enters the well-established metabolic pathways of ketone bodies. It can be oxidized to acetoacetate, which is then converted to acetyl-CoA. nih.gov This acetyl-CoA can then enter the tricarboxylic acid (TCA) cycle for energy production or be utilized in other biosynthetic pathways. nih.gov

Table 2: Enzymes and Metabolic Intermediates of this compound

| Process | Enzyme Class | Specific Enzyme Example | Precursor | Product(s) / Intermediate(s) |

|---|---|---|---|---|

| Hydrolysis/Alcoholysis | Lipase | Candida antarctica lipase B (CALB) | This compound | 3-hydroxybutyl-3-hydroxybutyrate, (S)-ethyl-3-hydroxybutyrate |

| Hydrolysis | Esterase | Esterase PHE21 | This compound | 3-hydroxybutyric acid, Ethanol |

| Reduction (Synthesis) | Oxidoreductase | Carbonyl Reductase (e.g., from Burkholderia gladioli) | Ethyl acetoacetate | (R)- or (S)-Ethyl-hydroxybutyrate |

| Metabolism | N/A | N/A | This compound | 3-hydroxybutyrate, Ethanol |

| Further Metabolism | N/A | N/A | 3-hydroxybutyrate | Acetoacetate, Acetyl-CoA |

Advanced Analytical Methodologies for Characterization and Stereoisomer Analysis

Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental tool for the separation and quantification of ethyl-hydroxybutyrate and its related compounds. Gas and liquid chromatography, particularly in their chiral configurations, are indispensable for quality control and stereoselective synthesis.

Gas chromatography is a robust method for assessing the purity of this compound and analyzing volatile impurities. When coupled with mass spectrometry (GC-MS), it provides a powerful technique for both qualitative and quantitative analysis, even at trace concentrations. nih.gov For instance, GC-MS methods have been developed for the determination of related hydroxybutyrate compounds in biological samples, demonstrating excellent linearity and sensitivity. nih.govoup.com In these methods, derivatization is often employed to increase the volatility and thermal stability of the analyte. A common derivatizing agent is N,O-bis[trimethylsilyl]trifluoroacetamide (BSTFA), which converts the hydroxyl group into a trimethylsilyl (B98337) ether. nih.govoup.com

The purity of this compound can be determined by analyzing the sample on a suitable capillary column, where impurities will appear as separate peaks from the main compound. The enantiomeric purity, or enantiomeric excess (ee), can also be assessed by GC, often after derivatization with a chiral agent or by using a chiral stationary phase, such as a β-cyclodextrin column. nih.govresearchgate.net For example, after derivatization with trifluoroacetic anhydride, the resulting diastereomers of ethyl 3-hydroxybutyrate (B1226725) can be separated on a Cyclodex B column. researchgate.net

Table 1: Example GC Conditions for Hydroxybutyrate Analysis

| Parameter | Condition 1 (GHB Analysis) oup.com | Condition 2 (Derivatized EHB) researchgate.net |

|---|---|---|

| Column | Cross-linked 5% phenylmethylsilicone | β-cyclodextrin (Cyclodex B) |

| Derivatization Agent | BSTFA with 1% TMCS | Trifluoroacetic anhydride |

| Column Temperature | Temperature programmed | 62 °C (isothermal) |

| Detector | Mass Spectrometer (MS) | Not specified |

| Internal Standard | Diethylene glycol | n-octanoic acid (for related synthesis) researchgate.net |

Liquid chromatography, particularly high-performance liquid chromatography (HPLC), is a versatile technique for the separation and analysis of this compound. sielc.com Reverse-phase (RP) HPLC is commonly used for this purpose. sielc.comsielc.com In this mode, a nonpolar stationary phase (like C18) is used with a polar mobile phase.

A typical RP-HPLC method for ethyl 3-hydroxybutyrate might use a mobile phase consisting of acetonitrile, water, and an acid modifier like phosphoric acid or formic acid. sielc.comsielc.com The use of formic acid makes the method compatible with mass spectrometry detection (LC-MS), which provides greater selectivity and sensitivity. sielc.com HPLC methods are scalable and can be adapted for preparative separation to isolate impurities or for pharmacokinetic studies. sielc.comsielc.com

Table 2: Example HPLC Conditions for Ethyl 3-hydroxybutyrate Separation

| Parameter | Condition Details sielc.comsielc.com |

|---|---|

| Technique | Reverse Phase (RP) HPLC |

| Column | Newcrom R1 or C18 |

| Mobile Phase | Acetonitrile (MeCN), Water, and Phosphoric Acid (or Formic Acid for MS) |

| Application | Analysis, impurity isolation, preparative separation, pharmacokinetics |

Determining the enantiomeric excess (ee) is critical in the synthesis and application of chiral molecules like this compound. Chiral chromatography is the most direct and widely used method for separating enantiomers and quantifying their relative amounts. heraldopenaccess.us This is typically achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. nih.gov

For the enantioseparation of ethyl 3-hydroxybutyrate, polysaccharide-based CSPs, such as those derived from cellulose, are highly effective. nih.govmat-test.com A method using a Chiralcel OD-H column, which has a cellulose-based stationary phase, has been shown to successfully resolve the enantiomers. mat-test.com Under optimized conditions, a baseline separation can be achieved, allowing for accurate determination of the ee. mat-test.com The choice of mobile phase, typically a mixture of a nonpolar solvent like n-hexane and a polar modifier like isopropyl alcohol, is crucial for achieving good resolution. mat-test.com Chiral GC has also been employed to determine the enantiomeric distribution of ethyl 3-hydroxybutanoate in samples like wine, using a β-cyclodextrin-based column. nih.gov

Table 3: Example Chiral HPLC Conditions for Enantiomeric Separation of Ethyl 3-hydroxybutyrate

| Parameter | Condition Details mat-test.com |

|---|---|

| Technique | Chiral High-Performance Liquid Chromatography (HPLC) |

| Column | Chiralcel OD-H (4.6 mm × 250 mm, 5 µm) |

| Mobile Phase | n-hexane / isopropyl alcohol (100:5 v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Analysis Time | < 11 minutes |

| Resolution | 4.25 |

Spectroscopic and Spectrometric Characterization Methods

Spectroscopic techniques are essential for confirming the identity and elucidating the detailed molecular structure of this compound. FTIR and NMR spectroscopy provide complementary information about the functional groups and the connectivity of atoms within the molecule.

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The FTIR spectrum of this compound displays characteristic absorption bands that confirm its structure. chegg.com

The most prominent peaks include a broad absorption band in the region of 3600-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl group. chegg.com Another strong absorption band appears around 1730-1720 cm⁻¹, corresponding to the C=O (carbonyl) stretching vibration of the ester group. chegg.comresearchgate.net Additionally, C-H stretching vibrations of the aliphatic methyl and methylene (B1212753) groups are observed around 2980-2880 cm⁻¹, and C-O stretching vibrations appear in the fingerprint region between 1300-1050 cm⁻¹. researchgate.net

Table 4: Key FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| ~3600-3300 | O-H stretch (broad) | Hydroxyl (-OH) |

| ~2980-2880 | C-H stretch | Aliphatic (CH₃, CH₂) |

| ~1730-1720 | C=O stretch | Ester (-COO-) |

| ~1300-1050 | C-O stretch | Ester, Alcohol |

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. core.ac.uk Both ¹H NMR and ¹³C NMR spectra are used to confirm the structure of this compound. rsc.org

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. rsc.org For ethyl 3-hydroxybutyrate, the spectrum shows distinct signals for the ethyl group protons (a quartet and a triplet), the methyl group protons adjacent to the chiral center (a doublet), the methylene protons adjacent to the carbonyl group (a multiplet), and the methine proton on the chiral carbon (a multiplet). rsc.org

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum of ethyl 3-hydroxybutyrate shows signals for the carbonyl carbon of the ester, the two carbons of the ethyl group, the carbon bearing the hydroxyl group, the adjacent methylene carbon, and the terminal methyl carbon. rsc.org

Table 5: Typical ¹H NMR Chemical Shifts for Ethyl 3-hydroxybutyrate

| Proton Assignment | Chemical Shift (δ, ppm) rsc.org | Multiplicity |

|---|---|---|

| -CH(OH)- | ~4.06-4.22 | Multiplet |

| -O-CH₂-CH₃ | ~4.06-4.22 | Multiplet (Quartet) |

| -CH₂-COO- | ~2.22-2.48 | Multiplet |

| -CH(OH)-CH₃ | ~1.23 | Doublet |

| -O-CH₂-CH₃ | ~1.17 | Triplet |

Note: Chemical shifts can vary slightly depending on the solvent used.

Table 6: Typical ¹³C NMR Chemical Shifts for Ethyl 3-hydroxybutyrate

| Carbon Assignment | Chemical Shift (δ, ppm) rsc.org |

|---|---|

| -COO- (Carbonyl) | ~172.9 |

| -CH(OH)- | ~64.2 |

| -O-CH₂- | ~60.6 |

| -CH₂-COO- | ~42.7 |

| -CH(OH)-CH₃ | ~22.3 |

| -O-CH₂-CH₃ | ~14.0 |

Note: Chemical shifts can vary slightly depending on the solvent used.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the identification and quantification of volatile and semi-volatile compounds such as this compound. The process involves separating the compound from a mixture using a gas chromatograph and then detecting and identifying it using a mass spectrometer.

In the gas chromatograph, the sample is vaporized and carried by an inert gas through a capillary column. The separation is based on the compound's boiling point and its affinity for the stationary phase coating the column. For this compound, a common choice is a nonpolar or medium-polarity column, such as one with a 5% phenyl methyl silicone stationary phase. restek.com

Following separation by the GC, the eluted molecules enter the mass spectrometer, where they are ionized, typically through electron ionization (EI). This process fragments the molecule in a reproducible pattern. The resulting mass spectrum is a unique fingerprint characterized by the mass-to-charge ratio (m/z) of the fragments. The molecular ion peak and the pattern of fragment ions allow for definitive identification of the compound. chemspider.com While experimental spectra are the gold standard, predicted GC-MS spectra can also serve as a useful guide for identification. sigmaaldrich.com

Table 1: Predicted GC-MS Fragmentation for Ethyl (±)-3-hydroxybutyrate

| m/z (Mass-to-Charge Ratio) | Description |

| 45 | Often a base peak, corresponding to [C2H5O]+ |

| 87 | Fragment corresponding to [M-OC2H5]+ |

| 103 | Fragment from McLafferty rearrangement |

| 117 | Fragment corresponding to [M-CH3]+ |

| 132 | Molecular Ion [M]+ (May be low in abundance) |

Note: Data is based on predicted fragmentation patterns and may vary based on instrument conditions.

UV-Visible Spectroscopy for Specific Assays

Direct quantification of this compound using UV-Visible (UV-Vis) spectroscopy is generally not feasible. The compound lacks a significant chromophore, which is a part of a molecule that absorbs light in the UV-Vis range (typically 200-800 nm). Its structure, consisting of an ester and a hydroxyl group, does not absorb light strongly enough in this region to allow for direct measurement without interference from other substances. hmdb.cafoodb.ca

However, UV-Vis spectroscopy can be employed for specific assays through indirect methods, often involving enzymatic reactions. In such assays, this compound would first react with a specific enzyme. This reaction produces or consumes a substance that does have a strong UV-Vis absorbance, such as the reduced form of nicotinamide (B372718) adenine (B156593) dinucleotide (NADH).

For example, a similar methodology has been developed for the determination of related hydroxybutyrate compounds. nih.gov An enzymatic spectrophotometric assay can be designed where a dehydrogenase enzyme specifically acts on the hydroxybutyrate substrate. This oxidation reaction is coupled with the reduction of NAD+ to NADH. The resulting production of NADH can be monitored by measuring the increase in absorbance at its characteristic maximum wavelength of 340 nm. The amount of NADH produced is directly proportional to the initial concentration of the hydroxybutyrate, allowing for its indirect quantification. nih.gov

Derivatization Strategies for Enhanced Analytical Resolution (e.g., Trifluoroacetic Anhydride)

Derivatization is a chemical modification technique used to convert a compound into a product with properties that are better suited for a specific analytical method, particularly gas chromatography. For this compound, the presence of a hydroxyl (-OH) group can lead to poor chromatographic performance, such as peak tailing and adsorption on the column, due to its polarity and ability to form hydrogen bonds. Derivatization addresses this by replacing the active hydrogen of the hydroxyl group with a less polar functional group.

Trifluoroacetic Anhydride (TFAA) is a highly effective and common acylation reagent used for this purpose. researchgate.netresearchgate.net It reacts with the hydroxyl group of this compound to form a stable and highly volatile trifluoroacetyl ester. This process significantly improves the compound's volatility and thermal stability, leading to better peak shape, enhanced resolution, and improved sensitivity during GC analysis. researchgate.net

The reaction with TFAA is typically rapid and can be performed by heating the sample with the reagent, often in the presence of a solvent and sometimes a catalyst to facilitate the reaction. researchgate.net The resulting fluorinated derivative is also particularly useful for analysis using an electron capture detector (ECD), which is highly sensitive to halogenated compounds. researchgate.net

Table 2: General Derivatization Procedure using Trifluoroacetic Anhydride (TFAA)

| Step | Description | Purpose |

| 1. Sample Preparation | Dissolve a known quantity of the sample containing this compound in an appropriate solvent (e.g., acetonitrile, ethyl acetate). | To ensure the sample is in a suitable medium for the reaction. |

| 2. Reagent Addition | Add Trifluoroacetic Anhydride (TFAA) to the sample solution. A catalyst or acid scavenger may also be added. | To initiate the chemical modification of the hydroxyl group. |

| 3. Reaction | Cap the vial and heat the mixture at a controlled temperature (e.g., 60-70°C) for a specific duration (e.g., 15-30 minutes). | To ensure the derivatization reaction proceeds to completion. |

| 4. Workup | Cool the sample. Excess reagent may be removed by evaporation under a stream of nitrogen or by a liquid-liquid extraction step. | To prepare the sample for injection and remove interfering substances. |

| 5. Analysis | Inject an aliquot of the final solution into the GC or GC-MS system. | To separate and detect the derivatized this compound. |

Applications in Advanced Materials Science and Industrial Biotechnology

Polymeric Materials Production

Ethyl-hydroxybutyrate is a key precursor in the synthesis of poly-3-hydroxybutyrate (P3HB), a biodegradable and biocompatible polyester. P3HB is a member of the polyhydroxyalkanoate (PHA) family of bioplastics, which are seen as sustainable alternatives to conventional petroleum-based polymers. nih.govresearchgate.net The properties of P3HB can be tailored for various applications by controlling its stereochemistry, leading to either crystalline isotactic P3HB or amorphous atactic P3HB.

A novel route for the chemical synthesis of atactic poly-3-hydroxybutyrate (a-P3HB) involves the self-polycondensation of racemic ethyl 3-hydroxybutyrate (B1226725). mdpi.comresearchgate.net This method provides an alternative to the more common ring-opening polymerization (ROP) of racemic β-butyrolactone. researchgate.netresearchgate.net The polycondensation reaction proceeds by heating racemic ethyl 3-hydroxybutyrate in the presence of a transesterification catalyst, leading to the formation of the polymer and ethanol (B145695) as a byproduct. mdpi.comresearchgate.net

The primary advantage of a-P3HB lies in its amorphous nature. researchgate.netresearchgate.net Naturally produced P3HB from bacterial fermentation is isotactic and highly crystalline (around 70%), which makes it brittle and difficult to process. mdpi.comresearchgate.net Blending this isotactic P3HB with chemically synthesized a-P3HB can significantly reduce the crystallinity of the final material, thereby improving its processability, flexibility, and widening its application window. mdpi.comresearchgate.net

Researchers have screened various catalysts for their effectiveness in promoting the self-polycondensation reaction. The process typically involves heating the racemic ethyl 3-hydroxybutyrate monomer with a catalyst under vacuum to facilitate the removal of the ethanol byproduct, driving the polymerization forward. mdpi.com

Table 1: Comparison of P3HB Synthesis Routes

| Feature | Chemical Polycondensation of Ethyl-3-hydroxybutyrate | Bacterial Fermentation |

|---|---|---|

| Starting Material | Racemic ethyl 3-hydroxybutyrate mdpi.com | Sugars, organic wastes, CO2 mdpi.comcetjournal.it |

| Product Stereochemistry | Atactic (amorphous) mdpi.com | Isotactic (crystalline) mdpi.com |

| Key Advantage | Produces a-P3HB for blending to improve processability researchgate.net | Utilizes renewable feedstocks nih.gov |

| Byproduct | Ethanol mdpi.com | None directly from polymerization |

Polyhydroxybutyrate (PHB) is the most well-characterized member of the PHA family and is produced by numerous microorganisms as an intracellular carbon and energy storage material. nih.govcetjournal.it These microbial biopolyesters are accumulated under conditions of nutrient limitation (such as nitrogen) in the presence of an excess carbon source. nih.govcetjournal.it The monomer unit of PHB is 3-hydroxybutyric acid, the parent acid of this compound. scispace.com

While direct polymerization from this compound is not the typical biotechnological route, the biosynthesis pathways within organisms like Escherichia coli and cyanobacteria assemble the polymer from acetyl-CoA. cetjournal.itnih.gov The resulting polymer is isotactic poly-(R)-3-hydroxybutyrate, which is highly crystalline and possesses properties similar to polypropylene. nih.govnih.gov

To overcome the brittleness of pure PHB, significant research has focused on the production of copolymers. nih.gov By providing specific co-substrates during fermentation, bacteria can incorporate different monomer units into the polymer chain. A common example is poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBV), which is produced by feeding bacteria a precursor for 3-hydroxyvalerate (B1259860) alongside the primary carbon source. nih.govnih.gov These copolymers exhibit lower crystallinity, increased flexibility, and improved thermal and mechanical properties compared to PHB homopolymer, expanding their range of applications in packaging, agriculture, and medicine. nih.govnih.gov

Chiral Building Blocks and Platform Chemicals in Fine Chemical Synthesis

Optically active enantiomers of this compound are highly valuable chiral building blocks in the synthesis of fine chemicals and pharmaceuticals. enzymaster.desigmaaldrich.comnih.gov The presence of a stereocenter at the C3 position allows for the construction of complex molecular architectures with high stereospecificity.

Both (R)- and (S)-enantiomers of ethyl 3-hydroxybutyrate and its derivatives serve as crucial starting materials for a wide array of biologically active compounds. researchgate.netresearchgate.net The synthesis of these optically pure intermediates is often achieved through asymmetric reduction of the corresponding ketoester, ethyl acetoacetate (B1235776), using biocatalysts like yeast or isolated enzymes (e.g., alcohol dehydrogenases). researchgate.netacs.org

(R)-Ethyl-3-hydroxybutyrate is a versatile intermediate used in the synthesis of β-lactamase inhibitors and L-carnitine. researchgate.netresearchgate.net

(S)-Ethyl-3-hydroxybutyrate is a key precursor for producing carbapenem (B1253116) antibiotics. researchgate.netresearchgate.net

Ethyl (R)-4-chloro-3-hydroxybutyrate is another critical chiral intermediate, serving as a precursor for the synthesis of L-carnitine and the HMG-CoA reductase inhibitor Atorvastatin (B1662188). researchgate.netresearchgate.netnih.gov

Enzymatic processes are highly favored for producing these chiral molecules due to their high stereoselectivity, yielding products with excellent enantiomeric excess (>99% ee) under mild reaction conditions. nih.govacs.org

Table 2: Applications of this compound Enantiomers

| Enantiomer/Derivative | Key Application(s) | Synthesis Method Example |

|---|---|---|

| (R)-Ethyl-3-hydroxybutyrate | Precursor for β-lactamase inhibitors researchgate.net | Biocatalytic reduction of ethyl acetoacetate researchgate.net |

| (S)-Ethyl-3-hydroxybutyrate | Intermediate for carbapenem antibiotics researchgate.netresearchgate.net | Biocatalytic reduction or enzymatic resolution researchgate.netresearchgate.net |

| (R)-Ethyl 4-chloro-3-hydroxybutyrate | Precursor for L-carnitine, Atorvastatin researchgate.netnih.gov | Asymmetric hydrogenation researchgate.net |

The utility of this compound as a chiral synthon extends beyond the pharmaceutical industry. It is also employed in the synthesis of other valuable, non-pharmaceutical chiral compounds. For instance, (S)-Ethyl 3-hydroxybutyrate is a known intermediate in the synthesis of certain insect pheromones, which have applications in agriculture for pest management. researchgate.net The ability to construct stereochemically defined molecules is critical in this field, as the biological activity of pheromones is often dependent on a specific enantiomer.

Process Intensification and Sustainable Biorefinery Concepts

The production and use of this compound are integrated into modern chemical manufacturing principles like process intensification and sustainable biorefining. Process intensification aims to develop smaller, more efficient, and more sustainable chemical processes. mdpi.comyoutube.com

In the context of producing chiral this compound, process intensification is demonstrated through efficient, solvent-free enzymatic resolutions. nih.govresearchgate.net For example, a two-step process using immobilized Candida antarctica lipase (B570770) B (CALB) has been developed for the large-scale production of both (R)- and (S)-ethyl-3-hydroxybutyrate. nih.gov This process involves a solvent-free acetylation of the racemic mixture, followed by alcoholysis of the resulting ester. Using a batchwise loop reactor instead of a stirred tank prevents attrition of the enzyme particles, enhancing reusability and process efficiency. researchgate.net

This compound also plays a role in sustainable biorefinery concepts, particularly in the chemical recycling of bioplastics. The depolymerization of PHB back to its constituent monomers or related valuable chemicals is a key strategy for creating a circular economy for bioplastics. Research has explored the high-pressure depolymerization of PHB using bio-based solvents to produce alkyl esters, including ethyl 3-hydroxybutyrate. sigmaaldrich.com This approach not only recycles the polymer but also generates a valuable platform chemical that can be re-polymerized or used in fine chemical synthesis, closing the loop on the material's lifecycle. sigmaaldrich.com

Integration of Biocatalytic Processes into Biorefinery Models

The integration of ethyl (S)-3-hydroxybutyrate ((S)-E3HB) production into biorefinery concepts represents a move towards more sustainable and carbon-efficient manufacturing. aidic.it Traditionally, the whole-cell biotransformation of ethyl acetoacetate (EAA) to (S)-E3HB using the yeast Saccharomyces cerevisiae is performed under aerobic conditions. aidic.it However, research has demonstrated the feasibility of performing this biocatalysis under anaerobic conditions, achieving production rates between 4.0 x 10⁻³ and 2.5 x 10⁻² g(S)-E3HB gbiomass⁻¹ h⁻¹, which are comparable to aerobic methods. aidic.it

Utilization of Eco-Friendly Solvents (e.g., Ionic Liquids) in Biotransformations

The use of eco-friendly solvents, such as ionic liquids (ILs), is a promising strategy to enhance the efficiency of biocatalytic reactions. nih.govmdpi.com In the context of producing chiral alcohols similar to ethyl hydroxybutyrate, a novel thermosensitive ionic liquid-solvent biphasic system (TIBS) has been developed. nih.gov This system, utilizing thermosensitive ILs with polyoxyethylene-tails, can overcome mass transfer limitations often seen in conventional biphasic systems. nih.govmdpi.com

For example, in the baker's yeast-catalyzed reduction of ethyl 2-oxo-4-phenylbutyrate, a reaction analogous to ethyl hydroxybutyrate production, the use of the ionic liquid [(CH₃)₂N(C₂H₅)(CH₂CH₂O)₂H][PF₆] in 1,2-dimethoxyethane (B42094) created a system that is homogeneous at the reaction temperature (30 °C) and separates into two phases at a higher temperature (33 °C). nih.govmdpi.com This property facilitates both the reaction and the subsequent separation of the product. nih.gov The application of this TIBS resulted in a 35% increase in product yield and a 25-30% increase in enantiomeric excess compared to the reaction in a conventional solvent. nih.govmdpi.com The design of ILs with specific properties, such as weakly coordinating anions like BF₄⁻ and PF₆⁻, can improve enzyme stability and activity. mdpi.com

Solvent-Free and Biphasic Reaction Systems for Process Efficiency

To improve process efficiency and reduce environmental impact, solvent-free and biphasic reaction systems are being increasingly employed for the synthesis of ethyl hydroxybutyrate.

Solvent-Free Systems: A notable example is the two-step enzymatic resolution of racemic ethyl-3-hydroxybutyrate (HEB). nih.gov This process, which produces both (S)-HEB and (R)-HEB, is conducted without any solvent, leading to a high process throughput. nih.gov The first step involves the acetylation of racemic HEB using vinyl acetate (B1210297), and the second step is the alcoholysis of the remaining (R)-enriched ethyl-3-acetoxybutyrate with ethanol. nih.gov The exclusion of solvents simplifies downstream processing and reduces waste generation. nih.gov

Biphasic Systems: Aqueous-organic solvent biphasic systems are effective for the asymmetric reduction of precursors to form chiral hydroxybutyrates. researchgate.netnih.gov These systems can enhance substrate availability to the biocatalyst while minimizing product inhibition. For the production of ethyl (R)-4,4,4-trifluoro-3-hydroxybutanoate, a related compound, a biphasic system using dibutylphthalate as the organic phase was found to be highly efficient. nih.gov This system achieved a product concentration of 54.6 g/L in the organic phase without the need for external co-enzyme addition. nih.gov Similarly, in the synthesis of (R)-CHBE (ethyl (R)-4-chloro-3-hydroxybutyrate), an aqueous/octanol biphasic system allowed for the complete conversion of high concentrations of the substrate. researchgate.net

The choice of organic solvent is critical, as it must be biocompatible and provide favorable partition coefficients for the substrate and product. nih.gov The table below summarizes the efficiency of different organic solvents in the bioreduction of ethyl 4-chloro-3-oxobutanoate (COBE). mdpi.com

| Organic Solvent (50%, v/v) | Catalytic Efficiency Promotion |

| Ethyl Acetate | Highest |

| Butyl Acetate | Promotive Effect |

| Isobutyl Ketone | Promotive Effect |

| Isopropyl Alcohol | No Promotive Effect |

This table is generated based on the qualitative findings in the provided text.

Enzyme Recycling and Operational Stability in Large-Scale Production

The economic feasibility of large-scale biocatalytic production of ethyl hydroxybutyrate heavily relies on enzyme recycling and operational stability. Immobilized enzymes are commonly used to facilitate recovery and reuse.

In the solvent-free production of (S)- and (R)-ethyl-3-hydroxybutyrate, immobilized Candida antarctica lipase B (CALB) was employed. nih.gov While a stirred reactor was found to cause attrition of the enzyme particles, a batchwise loop reactor system proved to be more suitable for large-scale production. nih.govresearchgate.net In this setup, the immobilized enzyme is contained within a column, and the reactants are circulated through it. nih.gov This configuration prevented the physical loss of the enzyme and allowed it to retain its activity over multiple consecutive cycles. researchgate.net

The stability of the enzyme is also a critical factor. For instance, the enzyme BgADH3 from Burkholderia gladioli, used for the synthesis of (R)-CHBE, exhibited good stability in the presence of various organic solvents, although it was strongly inhibited by dichloromethane. researchgate.net The development of robust enzyme preparations and reactor designs that minimize enzyme deactivation and loss are key to achieving cost-effective and sustainable large-scale production. nih.govresearchgate.net

Life Cycle Assessment (LCA) of Production Methodologies

Life Cycle Assessment (LCA) is a methodology used to evaluate the potential environmental impacts of a product or process from cradle to gate. aip.org For poly-hydroxybutyrate (PHB), a polymer closely related to ethyl hydroxybutyrate, LCA studies have been conducted to compare different extraction and production methods. researchgate.netdtu.dk

One study compared a novel PHB extraction protocol using dimethyl carbonate (DMC) with traditional methods using halogenated hydrocarbons like 1,2-dichloroethane (B1671644). researchgate.netdtu.dk The LCA demonstrated that the DMC-based protocols have significantly better environmental performance. researchgate.net The system boundaries for such an assessment typically include chemicals production, energy production, the extraction process itself, and waste management. dtu.dk The results showed that greenhouse gas emissions from the 1,2-dichloroethane extraction process were about six times higher than those from the DMC-based methods. dtu.dk

The functional unit for these LCAs is often defined as 1 kg of the final product (e.g., PHB) ready for manufacturing. dtu.dk Different scenarios can be analyzed, such as extraction from dried biomass versus microbial slurry, and recovery via solvent evaporation versus polymer precipitation. researchgate.net The scenario involving the extraction of dried biomass with solvent recovery by evaporation was identified as the most promising in terms of environmental sustainability. researchgate.net While these studies focus on PHB, the findings and methodologies are highly relevant for assessing the environmental footprint of ethyl hydroxybutyrate production, highlighting the importance of solvent choice and process design in minimizing environmental impact. researchgate.netdtu.dk

Theoretical and Computational Investigations of Ethyl Hydroxybutyrate

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are instrumental in understanding the specific interactions that govern the behavior of ethyl-hydroxybutyrate, particularly in chiral environments and enzymatic reactions.

Studies on Chiral Recognition Mechanisms

The ability to separate enantiomers of this compound is crucial for its application in pharmaceuticals and fine chemicals. Computational studies have been employed to unravel the mechanisms behind chiral recognition. A notable example involves the use of cyclodextrins as chiral selectors.

| Parameter | (R)-EHB Complex | (S)-EHB Complex |

| Interaction Energy (kcal/mol) | -15.2 | -14.5 |

| Key Hydrogen Bonds | O-H...O(Me) | O-H...O(Me) |

| van der Waals Contribution | Favorable | Slightly less favorable |

| Reference | researchgate.net | researchgate.net |

Elucidation of Enzyme-Substrate Binding Interactions

Enzymes, such as lipases and alcohol dehydrogenases, are widely used for the kinetic resolution and asymmetric synthesis of this compound enantiomers. Molecular docking simulations provide a detailed picture of how these enzymes selectively bind to one enantiomer over the other.